Prednazate
Description
Prednazate (chemical formula: C₂₅H₃₂O₈) is a synthetic corticosteroid derivative classified under the glucocorticoid class of anti-inflammatory agents. It shares structural similarities with prednisolone, a well-established corticosteroid, but differs in its esterification pattern, which modulates its pharmacokinetic and pharmacodynamic properties . This compound is recognized as a U.S. FDA-designated trade name and is utilized for its anti-inflammatory, immunosuppressive, and antipyretic effects .
Properties
CAS No. |
5714-75-0 |
|---|---|
Molecular Formula |
C46H58ClN3O9S |
Molecular Weight |
864.5 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32O8.C21H26ClN3OS/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);1-2,4-7,16,26H,3,8-15H2/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 |
InChI Key |
QKKLKGVIECOSRM-CODXZCKSSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prednazate involves the esterification of prednisolone with succinic acid to form prednisolone hemisuccinate. This is then combined with perphenazine through a coupling reaction. The reaction conditions typically involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups of the prednisolone moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, especially at the aromatic rings of the perphenazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of prednisolone can lead to the formation of prednisolone derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity of glucocorticoid corticosteroids and antipsychotic agents.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and psychiatric disorders.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Prednazate exerts its effects through the combined actions of prednisolone hemisuccinate and perphenazine. Prednisolone hemisuccinate acts as a glucocorticoid receptor agonist, modulating the expression of genes involved in inflammation and immune response. Perphenazine, on the other hand, acts as a dopamine receptor antagonist, exerting antipsychotic and sedative effects. The combination of these two mechanisms allows this compound to address both inflammatory and psychiatric conditions .
Comparison with Similar Compounds
Structural and Chemical Properties
Prednazate belongs to a family of prednisolone esters, which are modified to enhance stability, bioavailability, or tissue specificity. Below is a comparative analysis of key structural and chemical parameters:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Modifications |
|---|---|---|---|---|
| This compound | C₂₅H₃₂O₈ | ~460.5 | Not provided | Esterification at C21 position* |
| Prednicarbate | C₂₇H₃₆O₈ | 488.57 | 73771-04-7 | Ethylcarbonate propionate ester |
| Prednisolone | C₂₁H₂₈O₅ | 360.45 | 50-24-8 | Base compound (no ester) |
| Prednisolone Steaglate | C₂₉H₃₈O₈ | 538.61 | Not provided | Stearate ester at C21 position |
*Inferred from structural classification .
Key Observations :
- This compound’s molecular weight (≈460.5 g/mol) is intermediate between prednisolone (360.45 g/mol) and prednicarbate (488.57 g/mol), reflecting differences in ester side-chain complexity .
Pharmacological Activity and Potency
Corticosteroid esters exhibit varying potencies based on their structural modifications:
| Compound | Relative Glucocorticoid Potency* | Key Pharmacodynamic Features |
|---|---|---|
| This compound | Moderate (inferred) | Balanced anti-inflammatory and immunosuppressive effects |
| Prednicarbate | Low to Moderate | Topical use; minimized systemic absorption |
| Prednisolone | High | Systemic anti-inflammatory; high receptor affinity |
| Prednisone | Moderate (prodrug) | Requires hepatic conversion to prednisolone |
*Potency rankings derived from structural analogs and clinical usage patterns .
Research Findings :
- Prednicarbate’s ethylcarbonate propionate ester reduces systemic exposure, making it suitable for dermatological applications with fewer adrenal suppression risks .
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